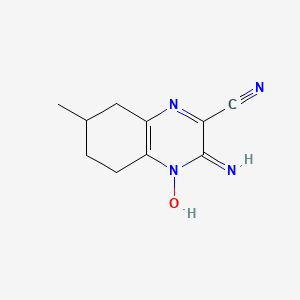![molecular formula C11H21NO7P- B14009025 2-Dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate](/img/structure/B14009025.png)
2-Dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-BOC-ETHYL-2-(DIMETHYLPHOSPHONO)-GLYCINATE: is a chemical compound that belongs to the class of phosphono amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, an ethyl ester, and a dimethylphosphono group attached to the glycine backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-ETHYL-2-(DIMETHYLPHOSPHONO)-GLYCINATE typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with tert-butoxycarbonyl anhydride (BOC anhydride) in the presence of a base such as triethylamine. This step yields N-BOC-glycine.
Formation of Ethyl Ester: N-BOC-glycine is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form N-BOC-ethyl glycine.
Introduction of Dimethylphosphono Group: The final step involves the reaction of N-BOC-ethyl glycine with dimethylphosphite in the presence of a base such as sodium hydride. This step introduces the dimethylphosphono group, resulting in the formation of N-BOC-ETHYL-2-(DIMETHYLPHOSPHONO)-GLYCINATE.
Industrial Production Methods
In an industrial setting, the production of N-BOC-ETHYL-2-(DIMETHYLPHOSPHONO)-GLYCINATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-BOC-ETHYL-2-(DIMETHYLPHOSPHONO)-GLYCINATE undergoes various chemical reactions, including:
Oxidation: The dimethylphosphono group can be oxidized to form the corresponding phosphonic acid derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Oxidation: Phosphonic acid derivative.
Reduction: Corresponding alcohol.
Substitution: Free amine.
科学的研究の応用
N-BOC-ETHYL-2-(DIMETHYLPHOSPHONO)-GLYCINATE has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a prodrug or intermediate in the synthesis of pharmaceuticals.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of N-BOC-ETHYL-2-(DIMETHYLPHOSPHONO)-GLYCINATE involves its interaction with molecular targets such as enzymes and receptors. The dimethylphosphono group can mimic phosphate groups, allowing the compound to act as an inhibitor or modulator of enzyme activity. The BOC protecting group provides stability and facilitates the compound’s transport and delivery in biological systems.
類似化合物との比較
Similar Compounds
N-BOC-GLYCINE: Lacks the dimethylphosphono group.
ETHYL-2-(DIMETHYLPHOSPHONO)-GLYCINATE: Lacks the BOC protecting group.
N-BOC-ETHYL-GLYCINATE: Lacks the dimethylphosphono group.
Uniqueness
N-BOC-ETHYL-2-(DIMETHYLPHOSPHONO)-GLYCINATE is unique due to the presence of both the BOC protecting group and the dimethylphosphono group. This combination imparts distinct reactivity and stability, making it a valuable compound in synthetic and medicinal chemistry.
特性
分子式 |
C11H21NO7P- |
|---|---|
分子量 |
310.26 g/mol |
IUPAC名 |
2-dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C11H22NO7P/c1-7-12(10(15)19-11(2,3)4)8(9(13)14)20(16,17-5)18-6/h8H,7H2,1-6H3,(H,13,14)/p-1 |
InChIキー |
IFBZQHCUBXFYBW-UHFFFAOYSA-M |
正規SMILES |
CCN(C(C(=O)[O-])P(=O)(OC)OC)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


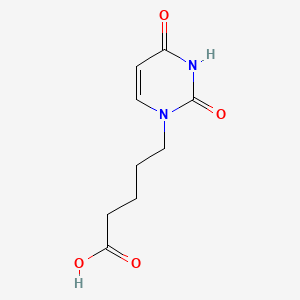
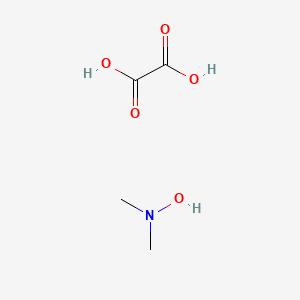
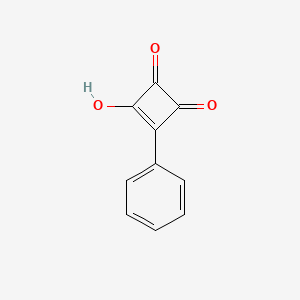
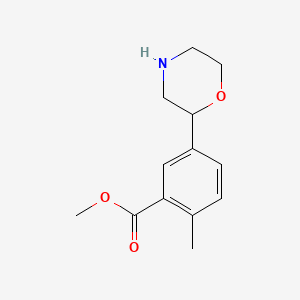
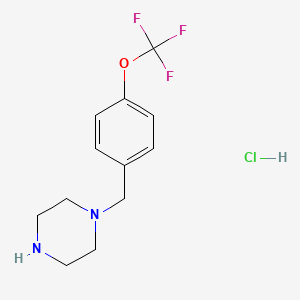
![9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]-](/img/structure/B14008960.png)
![3-[(2-Chloroethyl)sulfanyl]-N-(propan-2-yl)propanamide](/img/structure/B14008966.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid](/img/structure/B14008978.png)
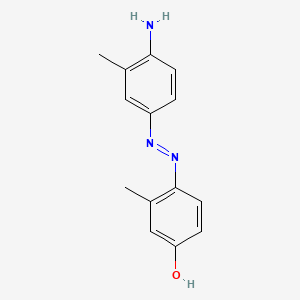

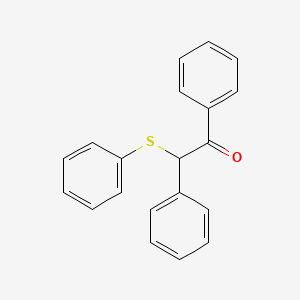
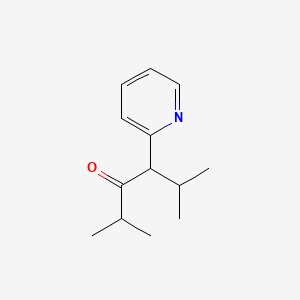
![3-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-2,6-dione](/img/structure/B14009009.png)
